molecular formula C20H16ClNO4 B7432237 [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate

[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate

Cat. No. B7432237
M. Wt: 369.8 g/mol
InChI Key: DUPQCAZJOUIGLI-UHFFFAOYSA-N
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Description

[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzofuran derivative and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate is that it has shown promising results in various scientific research applications. It is also relatively easy to synthesize and is readily available. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
In conclusion, [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate is a promising compound for scientific research applications. It has shown potential in cancer research and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of [2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate involves the reaction of 7-chloro-1-benzofuran-2-carboxylic acid with cyclopropanecarbonyl chloride and 2-aminobenzyl alcohol. The reaction is catalyzed by a base and yields the desired compound as a white solid.

Scientific Research Applications

[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate has been studied for its potential use in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to have neuroprotective effects.

properties

IUPAC Name

[2-(cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-15-6-3-5-13-10-17(26-18(13)15)20(24)25-11-14-4-1-2-7-16(14)22-19(23)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQCAZJOUIGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2COC(=O)C3=CC4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate

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